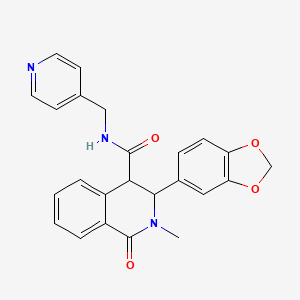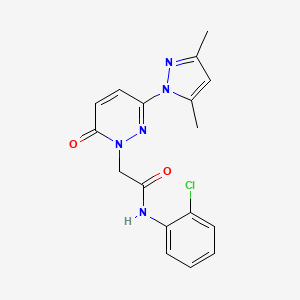
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
概要
説明
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a tetrahydroisoquinoline core, and a pyridine moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydroisoquinoline Core: This involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Attachment of the Pyridine Moiety: This step can be accomplished through nucleophilic substitution reactions, where the pyridine ring is introduced to the tetrahydroisoquinoline core.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The pyridine moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The benzodioxole ring and pyridine moiety play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide: Lacks the pyridine moiety.
2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide: Lacks the benzodioxole ring.
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group.
Uniqueness
The presence of both the benzodioxole ring and the pyridine moiety in 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide makes it unique. This combination imparts distinct chemical properties and biological activities, setting it apart from similar compounds.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-27-22(16-6-7-19-20(12-16)31-14-30-19)21(17-4-2-3-5-18(17)24(27)29)23(28)26-13-15-8-10-25-11-9-15/h2-12,21-22H,13-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBPBQOXHCVHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=NC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4509610.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4509611.png)
![N-[3-(propan-2-yloxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4509616.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide](/img/structure/B4509617.png)
![2-methyl-3-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4509619.png)

![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B4509646.png)
![N-benzyl-N-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4509651.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B4509655.png)

![3-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4509685.png)
![N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4509691.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-N'-phenylurea](/img/structure/B4509694.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4509702.png)
